molecular formula C8H5NO2S2 B1305864 2-(Thiophen-2-yl)thiazole-4-carboxylic acid CAS No. 24044-07-3

2-(Thiophen-2-yl)thiazole-4-carboxylic acid

Cat. No. B1305864
CAS RN: 24044-07-3
M. Wt: 211.3 g/mol
InChI Key: FGKCNTGJZXHKFJ-UHFFFAOYSA-N
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Description

The compound "2-(Thiophen-2-yl)thiazole-4-carboxylic acid" is a thiazole derivative, which is a class of compounds that often exhibit complex biological properties and are important in medicinal chemistry. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen in the ring. The presence of the thiophene and carboxylic acid groups suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives involves the design and execution of a series of reactions confirmed by analytical techniques such as melting points, IR, NMR, and mass spectrometry or elemental analysis . Similarly, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids involves a four-step process starting from commercially available precursors, with the formation of thiazole esters and subsequent hydrolysis to yield the target benzoic acids .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, revealing the existence of the compound as a zwitterion in the solid state . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring opening, cyclization, and nucleophilic substitution. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . Additionally, the reactivity of thiazole derivatives towards nucleophiles can lead to the synthesis of heterocyclic analogs, as demonstrated by the formation of N-substituted indole-2-thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid can affect the compound's acidity and its ability to form hydrogen bonds, impacting its solubility and crystallization behavior. The supramolecular complexes of α-thiophene carboxylic acid, for example, exhibit specific crystal structures and thermal stability properties . These properties are essential for the practical application of thiazole derivatives in pharmaceuticals and materials science.

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKCNTGJZXHKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379984
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Thiophen-2-yl)thiazole-4-carboxylic acid

CAS RN

24044-07-3
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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